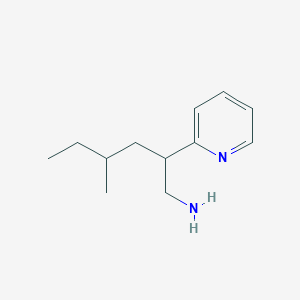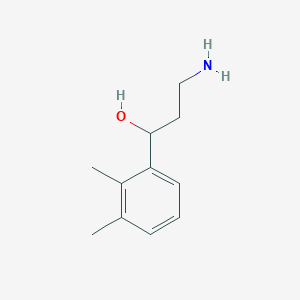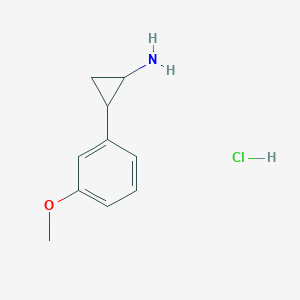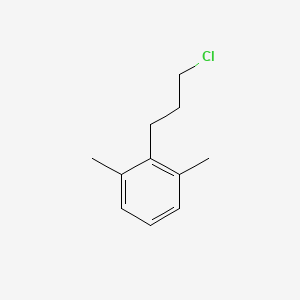![molecular formula C10H17Cl B13161345 3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13161345.png)
3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3-propylbicyclo[310]hexane is a bicyclic organic compound characterized by a unique structure that includes a chloromethyl group and a propyl group attached to a bicyclo[310]hexane scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 3-(Chloromethyl)-3-propylbicyclo[31These reactions can be performed on a gram scale, providing high yields and diastereoselectivities .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Cyclopropanation: The bicyclic structure can be formed through cyclopropanation reactions involving cyclopropenes and cyclopropylanilines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cyclopropenes: Used as starting materials for annulation reactions.
Cyclopropylanilines: React with cyclopropenes to form the bicyclic structure.
Photoredox Catalysts: Organic or iridium catalysts used under blue LED irradiation.
Major Products
The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters, which are important building blocks for medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of bioactive molecules.
Materials Science: Its high ring strain and stability make it useful in the development of new materials.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane involves the formation of a highly strained bicyclic structure. This strain can be released through various chemical reactions, such as cyclopropyl-to-allyl cation ring opening, which drives the formation of new chemical bonds . The compound’s reactivity is influenced by the presence of the chloromethyl and propyl groups, which can participate in substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane: Similar in structure but with a cyclopropyl group instead of a propyl group.
3-Azabicyclo[3.1.0]hexane: Contains a nitrogen atom in the bicyclic structure, making it useful in pharmaceuticals.
Uniqueness
3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane is unique due to its specific combination of a chloromethyl group and a propyl group on a bicyclo[3.1.0]hexane scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C10H17Cl |
|---|---|
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-propylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17Cl/c1-2-3-10(7-11)5-8-4-9(8)6-10/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
SOKMIVWJKUAMQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CC2CC2C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13161273.png)




![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)






![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)

